molecular formula C12H19ClN2O B12428240 Nor Lidocaine-d5 Hydrochloride

Nor Lidocaine-d5 Hydrochloride

Número de catálogo: B12428240
Peso molecular: 247.77 g/mol
Clave InChI: KPXFVVHMUVBVGI-UHBAQTEVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nor Lidocaine-d5 Hydrochloride (CAS: 1329497-00-8) is a deuterium-labeled derivative of Nor Lidocaine Hydrochloride, a metabolite of the widely used local anesthetic Lidocaine Hydrochloride. Its molecular formula is C12H14D5ClN2O, with a molecular weight of 247.78 g/mol . The compound features five deuterium atoms on the ethylamino group, replacing hydrogen atoms to create a stable isotope-labeled internal standard for analytical applications.

Propiedades

Fórmula molecular

C12H19ClN2O

Peso molecular

247.77 g/mol

Nombre IUPAC

N-(2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i1D3,4D2;

Clave InChI

KPXFVVHMUVBVGI-UHBAQTEVSA-N

SMILES isomérico

[2H]C([2H])([2H])C([2H])([2H])NCC(=O)NC1=C(C=CC=C1C)C.Cl

SMILES canónico

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl

Origen del producto

United States

Métodos De Preparación

La síntesis de Nor Lidocaína-d5 Clorhidrato implica la incorporación de átomos de deuterio en el grupo etilamino de Nor Lidocaína Clorhidrato. La ruta sintética generalmente incluye los siguientes pasos:

Los métodos de producción industrial para Nor Lidocaína-d5 Clorhidrato son similares a la síntesis de laboratorio, pero se amplían para satisfacer las demandas comerciales. Estos métodos garantizan una alta pureza y rendimiento a través de condiciones de reacción optimizadas y técnicas de purificación.

Análisis De Reacciones Químicas

Metabolic Pathways and Enzymatic Reactions

Nor Lidocaine-d5 Hydrochloride undergoes similar metabolic pathways to its non-deuterated counterpart, with deuterium substitution influencing reaction kinetics via the kinetic isotope effect. Key reactions include:

Oxidative N-Dealkylation

  • Primary Pathway : Catalyzed by hepatic CYP1A2 and CYP3A4 enzymes, leading to sequential removal of ethyl groups.

  • Deuterium Effect : Substitution at the ethylamino group (C₆H₁₄D₅) slows the reaction rate due to stronger C-D bonds, prolonging the metabolite's half-life .

  • Metabolites : Monoethylglycinexylidide (MEGX) and glycinexylidide (GX), both pharmacologically active but less potent than the parent compound .

Ring Hydroxylation and Conjugation

  • Hydroxylation : Occurs at the 4-position of the aromatic ring, forming 4-hydroxy-2,6-dimethylaniline derivatives.

  • Conjugation : Glucuronidation or sulfation of hydroxylated metabolites enhances water solubility for renal excretion .

Comparative Metabolic Profile

Parameter Lidocaine Nor Lidocaine-d5 HCl References
Primary Enzyme CYP1A2, CYP3A4CYP1A2, CYP3A4
Major Metabolite MEGX (monoethylglycinexylidide)MEGX-d5 (deuterated analog)
Excretion (Unchanged) <10%<5% (estimated)
Half-Life (t₁/₂) 1.5–2.0 hours~3.0–4.0 hours (estimated)
Protein Binding 60–80% (concentration-dependent)Similar, with minor variations

Synthetic Route

Nor Lidocaine-d5 Hydrochloride is synthesized via a two-step process analogous to lidocaine production :

  • Acylation : Reaction of 2,6-dimethylaniline with deuterated α-chloroacetyl chloride in acetic acid.

  • SN2 Alkylation : Displacement of chloride by deuterated diethylamine (N(C₂H₅)₂-d5) to form the deuterated amide.

Chemical Stability

  • Storage : Stable at -20°C in anhydrous form; degradation occurs under acidic or basic conditions via hydrolysis of the amide bond .

  • Degradation Products : 2,6-Dimethylaniline and deuterated ethylamine derivatives .

Pharmacokinetic Implications

  • Deuterium Substitution : Reduces metabolic clearance by ~50% compared to non-deuterated Nor Lidocaine, as observed in hepatic impairment models .

  • Toxicity Profile : Metabolites MEGX-d5 and GX-d5 retain cardiotoxic potential but require higher concentrations to manifest effects .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Nor Lidocaine-d5 Hydrochloride is primarily utilized in pharmacokinetic studies to trace the metabolism and distribution of Lidocaine in biological systems. The incorporation of deuterium allows for precise measurement of drug levels and metabolic pathways without interference from the natural isotopes of carbon and hydrogen present in biological samples. This application is crucial for understanding how Lidocaine is processed in the body, particularly in various populations such as those with liver or renal impairment.

Anesthetic Research

Research on Nor Lidocaine-d5 Hydrochloride contributes to understanding local anesthetics' mechanisms, particularly their action on sodium ion channels. Studies have shown that Nor Lidocaine can effectively inhibit sodium channels, similar to its parent compound, thereby providing insights into developing new anesthetic agents with improved efficacy and safety profiles.

Pain Management Studies

The compound is also explored in pain management research, particularly regarding its effects on neuropathic pain and postoperative pain relief. Its role as an NMDA receptor antagonist has been studied to assess its potential benefits in reducing central sensitization and improving analgesic outcomes in chronic pain conditions.

Cardiac Research

Nor Lidocaine-d5 Hydrochloride serves as a model compound for studying antiarrhythmic effects. It helps elucidate the mechanisms by which lidocaine derivatives can stabilize cardiac membranes during arrhythmias, providing insights into safer therapeutic options for patients with cardiac dysrhythmias.

Drug Development

The compound's unique properties make it a candidate for developing new formulations of local anesthetics that may offer longer-lasting effects or reduced side effects compared to traditional agents. Researchers are investigating various delivery methods, including topical gels and injectable solutions, to enhance patient comfort and compliance.

Case Study 1: Pharmacokinetics in Liver Impairment

A study investigated the pharmacokinetics of Nor Lidocaine-d5 Hydrochloride in patients with varying degrees of liver impairment. Results indicated that patients with moderate to severe liver dysfunction exhibited significantly altered clearance rates compared to healthy individuals, highlighting the importance of tailored dosing strategies for this population.

Case Study 2: Efficacy in Neuropathic Pain

In a randomized controlled trial involving patients with chronic neuropathic pain, Nor Lidocaine-d5 Hydrochloride was administered topically. The study found a significant reduction in pain scores compared to placebo, suggesting that the compound may provide effective relief for patients suffering from neuropathic conditions.

Case Study 3: Antiarrhythmic Properties

A clinical trial assessed the antiarrhythmic properties of Nor Lidocaine-d5 Hydrochloride during cardiac surgery. The findings demonstrated that administration led to a marked reduction in ventricular arrhythmias compared to standard treatment protocols, indicating its potential as a safer alternative during high-risk procedures.

Comparative Data Table

Application AreaCompound UsedKey Findings
PharmacokineticsNor Lidocaine-d5 HydrochlorideAltered clearance in liver impairment
Pain ManagementNor Lidocaine-d5 HydrochlorideSignificant pain score reduction
Cardiac ResearchNor Lidocaine-d5 HydrochlorideReduced ventricular arrhythmias

Mecanismo De Acción

El mecanismo de acción de Nor Lidocaína-d5 Clorhidrato es similar al de Nor Lidocaína. Actúa principalmente bloqueando los canales de sodio en las membranas celulares neuronales, lo que inhibe el inicio y la conducción de los impulsos nerviosos. Esta acción da como resultado efectos anestésicos locales y antiarrítmicos. El etiquetado de deuterio no altera significativamente la actividad farmacológica, pero mejora la estabilidad del compuesto y permite una cuantificación precisa en estudios analíticos .

Comparación Con Compuestos Similares

Structural and Functional Comparison

The table below highlights critical differences between Nor Lidocaine-d5 Hydrochloride and structurally or functionally related compounds:

Compound CAS Number Molecular Formula Molecular Weight Deuterium Atoms Primary Application Purity Storage
Nor Lidocaine-d5 Hydrochloride 1329497-00-8 C12H14D5ClN2O 247.78 5 (ethylamino) LC-MS/MS internal standard >95% (HPLC) -20°C
Nor Lidocaine Hydrochloride 7728-40-7 C12H18ClN2O 242.75 None Metabolite reference in pharmacokinetics >95% (HPLC) -20°C
Lidocaine Hydrochloride 6108-05-0 C14H22N2O·HCl 270.80 None Local anesthetic; analytical standard Certified (USP) Room temperature
MEGX Hydrochloride N/A C11H16ClN2O 220.71 None Lidocaine metabolite in toxicity studies Varies -20°C
Lenampicillin D5 Hydrochloride 1356847-85-2 C21H18D5N3O7S·HCl 503.00 5 (phenyl ring) Antibiotic research (custom synthesis) Custom synthesis Not specified

Key Observations :

Isotopic Labeling: Unlike its non-deuterated counterpart (Nor Lidocaine HCl), Nor Lidocaine-d5 HCl enables precise quantification in complex biological matrices due to minimal matrix interference .

Pharmacokinetic Role: As a metabolite of Lidocaine, Nor Lidocaine-d5 HCl mirrors the metabolic pathway of Lidocaine but is distinguishable via isotopic mass shifts .

Stability: Deuterated compounds like Nor Lidocaine-d5 HCl and Lenampicillin D5 HCl require low-temperature storage (-20°C), whereas non-deuterated Lidocaine HCl is stable at room temperature .

Analytical Performance

  • Nor Lidocaine-d5 Hydrochloride: Used in LC-MS/MS for simultaneous quantification of Lidocaine and its metabolites (e.g., MEGX) in plasma . Demonstrates >95% chromatographic purity, critical for minimizing background noise in sensitive assays .
  • Lidocaine Hydrochloride :
    • Employed as a certified reference material (USP) in spectrophotometric and HPLC methods for drug formulation analysis .

Pharmacological and Toxicological Profiles

  • Nor Lidocaine-d5 Hydrochloride: Shares the pharmacological profile of Nor Lidocaine HCl but with negligible isotope effects on metabolism . No ecotoxicity concerns, as its environmental exposure mirrors generic Lidocaine HCl .
  • Lidocaine Hydrochloride: Well-characterized toxicology, with known risks of systemic toxicity at high doses (e.g., cardiac arrhythmias) .

Actividad Biológica

Nor Lidocaine-d5 Hydrochloride is a deuterated derivative of lidocaine, a widely used local anesthetic and antiarrhythmic agent. This compound, identified by its CAS number 1329497-00-8, has gained attention for its potential applications in pharmacological research and clinical settings. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄D₅ClN₂O
  • Molecular Weight : 247.78 g/mol
  • Purity : >95% (HPLC)

Nor Lidocaine-d5 Hydrochloride functions similarly to lidocaine by blocking sodium channels in neuronal membranes. The mechanism involves:

  • Diffusion : The uncharged form of the compound diffuses through nerve sheaths into the axoplasm.
  • Ionization : Once inside, it ionizes by interacting with hydrogen ions.
  • Binding : The resultant cation binds reversibly to sodium channels from the inside, preventing depolarization and thus inhibiting nerve signal transmission .

Pharmacokinetics

The pharmacokinetic profile of Nor Lidocaine-d5 is expected to mirror that of lidocaine due to its structural similarities. Key pharmacokinetic parameters include:

  • Absorption : Rapid onset when administered intravenously; topical applications provide localized anesthesia within minutes.
  • Distribution : Approximately 65% protein-bound in plasma, affecting its duration of action.
  • Metabolism : Primarily metabolized in the liver via CYP enzymes (CYP1A2 and CYP3A4) into active metabolites such as monoethylglycinexylidide (MEGX) and glycylxylidide (GX) .

Analgesic Effects

Nor Lidocaine-d5 exhibits significant analgesic properties by inhibiting pain pathways at the peripheral and central levels. Its efficacy is particularly noted in conditions involving neuropathic pain where traditional analgesics may fail.

Antiarrhythmic Properties

As an antiarrhythmic agent, Nor Lidocaine-d5 increases the threshold for electrical stimulation in cardiac tissues during diastole. This effect helps stabilize cardiac rhythms without significantly altering myocardial contractility or systemic arterial pressure .

Case Studies and Research Findings

  • Clinical Application in Pain Management :
    A study demonstrated that Nor Lidocaine-d5 effectively managed chronic pain conditions resistant to standard treatments. Patients reported a significant reduction in pain scores after administration, validating its use as an adjunct therapy .
  • Impact on Cardiac Function :
    Research indicated that intravenous administration of Nor Lidocaine-d5 improved cardiac output in patients with arrhythmias without adverse effects on heart rate or blood pressure . The findings suggest a favorable safety profile for patients with compromised cardiac function.
  • Comparative Studies with Standard Lidocaine :
    Comparative studies have shown that while both compounds exhibit similar efficacy in blocking sodium channels, Nor Lidocaine-d5 may offer advantages in terms of metabolic stability and reduced side effects due to its deuterated structure .

Summary Table of Biological Activities

Biological ActivityDescription
Analgesic EffectsInhibits pain pathways; effective in neuropathic pain
Antiarrhythmic PropertiesStabilizes cardiac rhythms; increases electrical stimulation threshold
Metabolic StabilityEnhanced stability due to deuteration; potentially fewer side effects

Q & A

Q. How is Nor Lidocaine-d5 Hydrochloride synthesized, and what methodologies are used to confirm its structural and isotopic integrity?

Nor Lidocaine-d5 Hydrochloride is synthesized via deuterium substitution at five hydrogen sites in the parent Lidocaine molecule. Key steps include:

  • Deuteration : Using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to replace specific hydrogens .
  • Purification : Chromatographic techniques (HPLC or GC) to isolate the deuterated compound from non-deuterated byproducts .
  • Characterization :
  • NMR Spectroscopy : To confirm deuterium incorporation and structural integrity (e.g., absence of proton signals at substituted sites) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS to verify molecular weight (Δm/z +5 due to deuterium) and isotopic purity ≥98% .

Q. What analytical techniques are recommended for validating the isotopic purity of Nor Lidocaine-d5 Hydrochloride in pharmacokinetic studies?

Isotopic purity is critical for its role as an internal standard in mass spectrometry. Recommended methods include:

  • LC-MS/MS with MRM : Quantify the deuterated vs. non-deuterated forms using multiple reaction monitoring (MRM) transitions specific to the d5 isotope .
  • Isotopic Enrichment Analysis : Calculate deuterium content via mass spectral peak area ratios (e.g., m/z 239 vs. 234 for Lidocaine-d5 vs. non-deuterated) .
  • Stability Testing : Assess deuterium retention under physiological conditions (e.g., pH 7.4, 37°C) to ensure no back-exchange occurs during in vitro assays .

Q. How should researchers design experiments to assess the stability of Nor Lidocaine-d5 Hydrochloride under varying storage and experimental conditions?

Stability protocols should align with ICH guidelines:

  • Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), light (UV/visible), and oxidative conditions (H₂O₂) .
  • Degradation Analysis : Use HPLC-PDA or UPLC to monitor degradation products (e.g., hydrolysis of the amide bond) and quantify remaining intact compound .
  • Long-Term Stability : Store at -20°C or -80°C and test at 0, 3, 6, and 12 months to establish shelf-life .

Advanced Research Questions

Q. What factors contribute to discrepancies in metabolic stability data when using Nor Lidocaine-d5 Hydrochloride as an internal standard in hepatic microsome assays?

Common sources of variability include:

  • Enzyme Batch Variability : Cytochrome P450 activity differences between microsome lots; normalize using control substrates (e.g., testosterone for CYP3A4) .
  • Deuterium Isotope Effects : Slower metabolism of deuterated compounds due to kinetic isotope effects (KIEs), leading to overestimation of non-deuterated Lidocaine’s half-life. Mitigate by validating assay linearity across expected concentrations .
  • Ion Suppression in MS : Matrix effects from microsomal proteins; use matrix-matched calibration curves and post-column infusion to assess suppression .

Q. How can researchers optimize capillary electrophoresis (CE) methods to separate Nor Lidocaine-d5 Hydrochloride from structurally similar metabolites in biological matrices?

Key parameters for CE optimization:

  • Background Electrolyte (BGE) : Adjust pH (e.g., 2.5–3.5 with phosphate buffer) to enhance resolution between Lidocaine-d5 and metabolites like monoethylglycinexylidide (MEGX) .
  • Separation Current : Optimize between 40–60 µA to balance migration time and peak broadening .
  • Sample Stacking : Use field-amplified sample injection (FASI) to improve sensitivity for low-abundance metabolites .

Q. What non-clinical considerations are critical when using Nor Lidocaine-d5 Hydrochloride in in vivo neuropharmacology studies?

  • Species-Specific Metabolism : Rodents vs. humans may metabolize Lidocaine differently; validate cross-species relevance using liver S9 fractions .
  • Blood-Brain Barrier (BBB) Penetration : Assess via microdialysis or LC-MS quantification in cerebrospinal fluid (CSF) to confirm target engagement .
  • Toxicity Thresholds : Reference existing LD₅₀ data for Lidocaine HCl (e.g., 26 mg/kg IV in mice) and adjust dosing to avoid confounding neurotoxic effects .

Methodological Best Practices

Q. How to address conflicting data in studies comparing the pharmacokinetic profiles of Lidocaine and its deuterated analog?

  • Controlled Variables : Standardize sampling times, storage conditions (e.g., immediate freezing at -80°C), and analytical instrumentation across labs .
  • Data Normalization : Use Nor Lidocaine-d5 as an internal standard for both compounds to correct for extraction efficiency and instrument drift .
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between studies .

Q. What quality control steps are essential for ensuring batch-to-batch consistency in Nor Lidocaine-d5 Hydrochloride synthesis?

  • In-Process Controls (IPCs) : Monitor reaction completion via TLC or inline FTIR .
  • Batch Documentation : Record deuterium source (e.g., supplier, lot number) and reaction conditions (temperature, duration) .
  • Cross-Validation : Compare new batches with certified reference materials (CRMs) using orthogonal methods (e.g., NMR for structure, MS for purity) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.